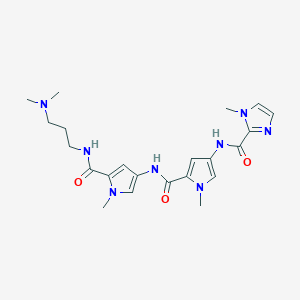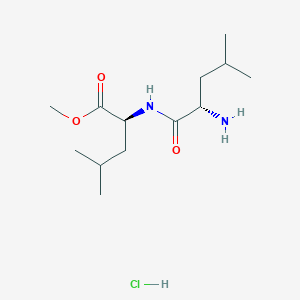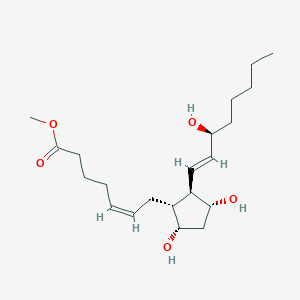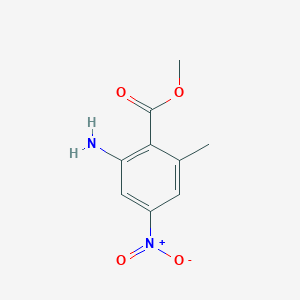
1-Methylimidazole-2-carboxamide netropsin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylimidazole-2-carboxamide netropsin is a synthetic compound that has been widely used in scientific research for its ability to bind to DNA. This molecule is a derivative of netropsin, a natural antibiotic that is produced by Streptomyces netropsis. The 1-Methylimidazole-2-carboxamide netropsin molecule has been modified to improve its binding affinity and selectivity for DNA, making it a valuable tool for studying the structure and function of DNA.
Mechanism of Action
The mechanism of action of 1-Methylimidazole-2-carboxamide netropsin involves its binding to the minor groove of DNA. This binding is specific and occurs through hydrogen bonding and van der Waals interactions. Once bound to DNA, the molecule can influence the structure and function of the double helix, including the regulation of gene expression and the formation of DNA-protein complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methylimidazole-2-carboxamide netropsin are primarily related to its ability to bind to DNA. This molecule can influence the structure and function of DNA, including the regulation of gene expression and the formation of DNA-protein complexes. Additionally, this molecule has been shown to have anti-tumor and anti-viral properties, although the mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Methylimidazole-2-carboxamide netropsin in lab experiments include its high binding affinity and selectivity for DNA, as well as its ability to influence the structure and function of the double helix. Additionally, this molecule is relatively easy to synthesize and can be modified to improve its properties. However, there are also some limitations to using this molecule in lab experiments, including its potential toxicity and the difficulty of working with DNA-binding molecules in general.
Future Directions
There are many potential future directions for research involving 1-Methylimidazole-2-carboxamide netropsin. Some possible areas of focus include the development of new synthetic methods for producing this molecule, the modification of its structure to improve its properties, and the study of its interactions with other molecules. Additionally, this molecule may have potential applications in the development of new anti-tumor and anti-viral therapies, although more research is needed to fully understand its mechanisms of action.
Synthesis Methods
The synthesis of 1-Methylimidazole-2-carboxamide netropsin involves several steps, including the reaction of netropsin with various reagents to modify its structure. The final step involves the addition of a methyl group to the imidazole ring of the molecule, which enhances its binding affinity for DNA. The synthesis of this molecule is complex and requires expertise in organic chemistry.
Scientific Research Applications
1-Methylimidazole-2-carboxamide netropsin has been used in a wide variety of scientific research applications, including the study of DNA structure, gene expression, and DNA-protein interactions. This molecule is particularly useful for studying the structure of DNA because it binds specifically to the minor groove of the double helix. This allows researchers to study the three-dimensional structure of DNA and its interactions with other molecules.
properties
CAS RN |
129601-50-9 |
|---|---|
Product Name |
1-Methylimidazole-2-carboxamide netropsin |
Molecular Formula |
C22H30N8O3 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide |
InChI |
InChI=1S/C22H30N8O3/c1-27(2)9-6-7-24-20(31)17-11-15(13-29(17)4)25-21(32)18-12-16(14-30(18)5)26-22(33)19-23-8-10-28(19)3/h8,10-14H,6-7,9H2,1-5H3,(H,24,31)(H,25,32)(H,26,33) |
InChI Key |
DMOMFSUPEGKPKO-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)C |
Canonical SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)C |
Other CAS RN |
129601-50-9 |
synonyms |
1-methylimidazole-2-carboxamide netropsin 1-methylimidazole-2-carboxamide netropsin hydrochloride 2-ImN ImPyPy-Dp |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)



